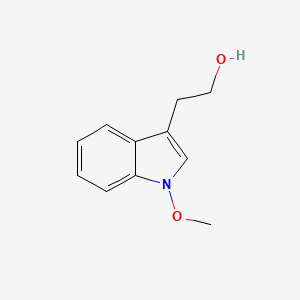
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the alkylation of 1-methoxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 2-(1-Methoxy-1H-indol-3-yl)acetaldehyde or 2-(1-Methoxy-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(1-Methoxy-1H-indol-3-yl)ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Lacks the methoxy group, which can result in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom, leading to different pharmacological effects.
Uniqueness
The presence of the methoxy group in 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may contribute to its unique biological activities compared to other indole derivatives.
Propriétés
Numéro CAS |
73096-79-4 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(1-methoxyindol-3-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-14-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 |
Clé InChI |
CLSRTDPUONFHJH-UHFFFAOYSA-N |
SMILES canonique |
CON1C=C(C2=CC=CC=C21)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


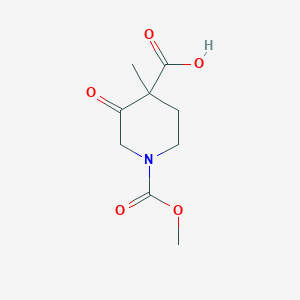

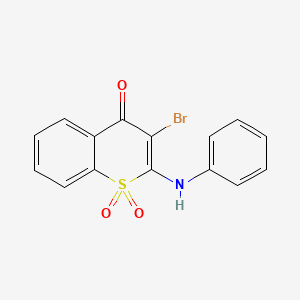
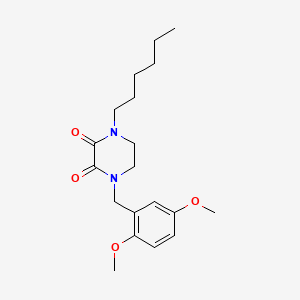
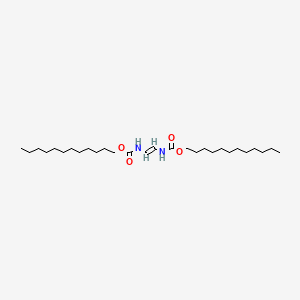
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
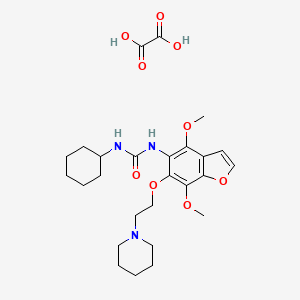
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
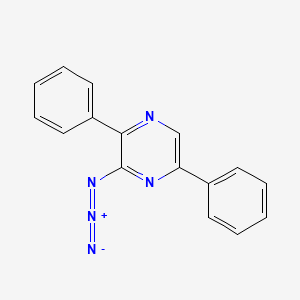

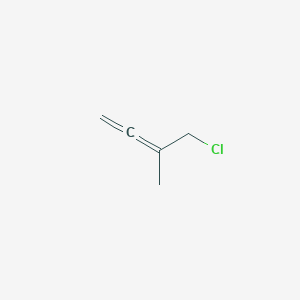
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
